Stereochemical Differentiation: cis-2,3-Difluoro vs. cis-2-Fluoro-3-hydroxy Product Ratio in Anodic Fluorination
In anodic fluorination of 3-substituted benzofuran derivatives, 2,3-difluoro-2,3-dihydrobenzofuran (cis and trans stereoisomers) is produced as a major product alongside cis-2-fluoro-3-hydroxy-2,3-dihydrobenzofuran [1]. The cis-2,3-difluoro derivative is the primary isolable product that can undergo subsequent dehydrofluorination to yield nonaromatic 2-fluoro-3-benzofuranylidene derivatives, whereas the aromatic 2-fluorobenzofuran product is not formed under these conditions [1].
| Evidence Dimension | Product distribution in anodic fluorination |
|---|---|
| Target Compound Data | cis-2,3-difluoro-2,3-dihydrobenzofuran (major product) and trans-2,3-difluoro-2,3-dihydrobenzofuran (minor product) |
| Comparator Or Baseline | cis-2-fluoro-3-hydroxy-2,3-dihydrobenzofuran (co-product); aromatic 2-fluorobenzofuran (not formed) |
| Quantified Difference | cis-2,3-difluoro is the principal difluorinated product; dehydrofluorination pathway is distinct from that leading to aromatic 2-fluorobenzofuran |
| Conditions | Electrochemical anodic fluorination of 3-substituted benzofuran derivatives in fluoride salt electrolyte media |
Why This Matters
This distinct product distribution demonstrates that 2,3-difluoro-2,3-dihydrobenzofuran possesses a unique chemical reactivity profile and serves as a synthetic precursor to nonaromatic fluorinated benzofuranylidene derivatives not accessible from mono-fluoro or non-fluorinated pathways.
- [1] Dawood, K.M., & Fuchigami, T. (2004). Electrochemical partial fluorination of organic compounds. 74. Efficient anodic synthesis of 2-fluoro- and 2,3-difluoro-2,3-dihydrobenzofuran derivatives. Journal of Organic Chemistry, 69(16), 5302-5306. View Source
